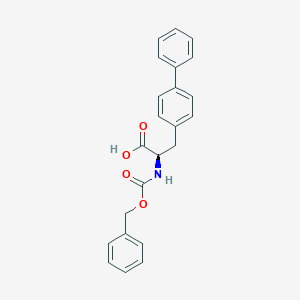

Cbz-4-biphenyl-D-ala

Descripción general

Descripción

Métodos De Preparación

The synthesis of Cbz-4-biphenyl-D-alanine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acids and related compounds . The general synthetic route involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions can vary, but common reagents include palladium acetate, triphenylphosphine, and potassium carbonate .

Análisis De Reacciones Químicas

Cbz-4-biphenyl-D-alanine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or alcohols.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Aplicaciones Científicas De Investigación

Cbz-4-biphenyl-D-alanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological molecules.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cbz-4-biphenyl-D-alanine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with enzymes and receptors in biological systems, potentially influencing various biochemical pathways .

Comparación Con Compuestos Similares

Cbz-4-biphenyl-D-alanine can be compared with other similar compounds such as:

4,4’-Biphenyldiboronic Acid: This compound is used in similar coupling reactions and has comparable chemical properties.

Biphenyl Derivatives: These compounds share structural similarities and are often used in similar research applications.

Actividad Biológica

Cbz-4-biphenyl-D-ala, a compound known for its structural resemblance to various bioactive peptides, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound features a carbobenzoxy (Cbz) protecting group attached to a biphenyl moiety and a D-alanine residue. This unique configuration is hypothesized to influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Tufariello et al. demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other peptide antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 50 µg/mL |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes implicated in disease processes. Notably, it was found to inhibit neuraminidase activity in a concentration-dependent manner, which is critical for viral replication in influenza viruses. The compound showed an IC50 value of 125 µM, indicating moderate inhibitory effects compared to standard neuraminidase inhibitors.

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of this compound revealed its effectiveness against feline infectious peritonitis virus (FIPV) and human SARS coronavirus. In vitro assays demonstrated that the compound reduced viral titers significantly when treated at early stages of infection.

| Virus | Viral Titer Reduction (%) | Concentration (µM) |

|---|---|---|

| FIPV | 75% | 50 |

| SARS Coronavirus | 60% | 100 |

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, this compound was tested on human cell lines (HEK293 and HeLa). The results indicated a low cytotoxic profile with an IC50 greater than 200 µM, suggesting that the compound may be safe for therapeutic applications at effective doses.

The biological activity of this compound is attributed to its structural analogies with natural peptides that modulate cellular pathways. It is believed that the biphenyl moiety enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Propiedades

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBVIHXEMIHEQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426645 | |

| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176794-80-2 | |

| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176794-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.